molecular formula C20H20N2O4 B2687905 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone CAS No. 1574636-05-7

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone

Cat. No.: B2687905
CAS No.: 1574636-05-7
M. Wt: 352.39
InChI Key: WWFMDRWMZLEXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of phenyl and trimethoxybenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Phenyl Group: This step may involve the use of phenylation reactions, such as Suzuki coupling or Friedel-Crafts acylation.

    Attachment of the Trimethoxybenzyl Group: This can be done through alkylation reactions using trimethoxybenzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazinone derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridazinone: A simpler analog with known biological activities.

    Trimethoxybenzyl Derivatives: Compounds with similar substituents that may exhibit comparable properties.

Uniqueness

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives.

Properties

IUPAC Name

3-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-10-9-14(18(25-2)19(17)26-3)11-15-12-16(21-22-20(15)23)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMDRWMZLEXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.